molecular formula C21H22ClN3O5 B297546 N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Katalognummer: B297546
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: SPDWSGPUNQFXPK-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as AMACR inhibitor, is a compound that has gained significant attention in scientific research due to its potential in cancer treatment.

Wirkmechanismus

The mechanism of action of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves the inhibition of this compound activity, which leads to the accumulation of toxic metabolites in cancer cells. This, in turn, triggers the activation of apoptotic pathways and the induction of cancer cell death. Additionally, this compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It can induce cancer cell death, reduce tumor growth, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy. Additionally, this compound can also modulate the expression of various genes involved in cancer progression, including those related to cell cycle regulation, apoptosis, and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in lab experiments is its specificity towards cancer cells. This compound can selectively target cancer cells while sparing normal cells, which can reduce the risk of toxicity and side effects. Additionally, this compound can enhance the efficacy of chemotherapy, which can improve the overall treatment outcomes. However, one of the limitations of using this compound inhibitor is its potential for off-target effects, which can affect the normal physiological functions of cells.

Zukünftige Richtungen

There are several future directions for the research on N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor. One of the areas of interest is the development of more potent and selective inhibitors that can target specific types of cancer. Additionally, the combination of this compound inhibitor with other therapeutic agents, such as immunotherapy, can enhance the overall treatment efficacy. Moreover, the identification of biomarkers that can predict the response to this compound inhibitor can improve patient selection and treatment outcomes. Finally, the exploration of the potential of this compound inhibitor in other diseases, such as metabolic disorders, can broaden its therapeutic applications.
Conclusion:
In conclusion, this compound inhibitor is a promising compound that has demonstrated significant potential in cancer treatment. Its specificity towards cancer cells, ability to induce cancer cell death, and enhance the efficacy of chemotherapy make it an attractive candidate for further research. The future directions in this field can provide new insights into the therapeutic applications of this compound and improve the overall treatment outcomes for cancer patients.

Synthesemethoden

The synthesis of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves several steps, including the condensation of 2-hydrazinyl-2-oxoethanol with 2-(allyloxy)-3-methoxybenzaldehyde, followed by the reaction with 4-chlorophenoxyacetic acid. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (this compound), an enzyme that is overexpressed in various types of cancer, including prostate, breast, and colorectal cancers. By inhibiting this compound, this compound can induce cancer cell death and reduce tumor growth.

Eigenschaften

Molekularformel

C21H22ClN3O5

Molekulargewicht

431.9 g/mol

IUPAC-Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN3O5/c1-3-11-29-21-15(5-4-6-18(21)28-2)12-24-25-19(26)13-23-20(27)14-30-17-9-7-16(22)8-10-17/h3-10,12H,1,11,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+

InChI-Schlüssel

SPDWSGPUNQFXPK-WYMPLXKRSA-N

Isomerische SMILES

COC1=CC=CC(=C1OCC=C)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

SMILES

COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

Kanonische SMILES

COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.